molecular formula C19H18ClNO2 B11618036 1-[1-(2-chlorophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone

1-[1-(2-chlorophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone

Cat. No.: B11618036
M. Wt: 327.8 g/mol
InChI Key: XHALTXUWTUONOK-UHFFFAOYSA-N
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Description

1-[1-(2-CHLOROPHENYL)-5-ETHOXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a methyl group attached to the indole core.

Preparation Methods

The synthesis of 1-[1-(2-CHLOROPHENYL)-5-ETHOXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure. The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product .

Industrial production methods often involve optimizing these reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

1-[1-(2-CHLOROPHENYL)-5-ETHOXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide or ethanol, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-[1-(2-CHLOROPHENYL)-5-ETHOXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-CHLOROPHENYL)-5-ETHOXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone

InChI

InChI=1S/C19H18ClNO2/c1-4-23-14-9-10-17-15(11-14)19(13(3)22)12(2)21(17)18-8-6-5-7-16(18)20/h5-11H,4H2,1-3H3

InChI Key

XHALTXUWTUONOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=CC=C3Cl

Origin of Product

United States

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